molecular formula C7H12F3NO2 B1530283 Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate CAS No. 1184018-54-9

Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate

Cat. No. B1530283
M. Wt: 199.17 g/mol
InChI Key: GTTFZTIGJMHCRK-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate” is a chemical compound with the CAS Number: 1184018-54-9 . It has a molecular weight of 199.17 and its molecular formula is C7H12F3NO2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12F3NO2/c1-6(2,5(12)13-3)11-4-7(8,9)10/h11H,4H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Applications

Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate has been a compound of interest in various chemical synthesis processes and reactions. A notable application involves its use in the efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for RWJ-53308, which acts as an orally active antagonist of the platelet fibrinogen receptor. This synthesis employs hydrogenation of enantiomeric enamine with Pd(OH)2C and novel procedures for the removal of the chiral auxiliary under mild conditions, showcasing the compound's relevance in intricate chemical synthesis (Zhong et al., 1999).

Reactivity and Derivative Formation

The compound also plays a significant role in the formation of various acyclic and heterocyclic derivatives. Studies have shown that reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles lead to the formation of a variety of trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives. These reactions demonstrate the compound's versatility and utility in synthesizing complex molecules with potential applications in various fields (Sokolov & Aksinenko, 2010).

Industrial and Engineering Applications

Beyond synthesis and reactivity, the compound's derivatives have been explored in industrial and engineering applications. For instance, in the field of carbon capture, the absorption-desorption capabilities of 2-amino-2-methyl-1-propanol, a derivative of the compound , have been studied. The research focused on tri-solvent blends containing 2-amino-2-methyl-1-propanol, piperazine, and monoethanolamine, revealing significant potential in CO2 capture processes. This highlights the compound's indirect contribution to environmental management and sustainability efforts (Nwaoha et al., 2016).

Safety And Hazards

The compound has been labeled with the GHS pictograms GHS05 and GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . The compound should be handled with appropriate safety measures.

properties

IUPAC Name

methyl 2-methyl-2-(2,2,2-trifluoroethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2/c1-6(2,5(12)13-3)11-4-7(8,9)10/h11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFZTIGJMHCRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-2-[(2,2,2-trifluoroethyl)amino]propanoate

CAS RN

1184018-54-9
Record name methyl 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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